Pseudococaine hydrochloride

CAS No.: 6363-57-1

Cat. No.: VC17138576

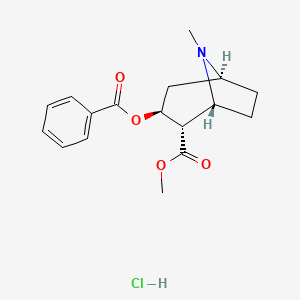

Molecular Formula: C17H22ClNO4

Molecular Weight: 339.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6363-57-1 |

|---|---|

| Molecular Formula | C17H22ClNO4 |

| Molecular Weight | 339.8 g/mol |

| IUPAC Name | methyl (1R,2S,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12-,13+,14-,15-;/m0./s1 |

| Standard InChI Key | PIQVDUKEQYOJNR-UOIZBMALSA-N |

| Isomeric SMILES | CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |

| Canonical SMILES | CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |

Introduction

Chemical Identity and Structural Characteristics

Pseudococaine hydrochloride, systematically named methyl (1R,2S,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride, shares cocaine’s bicyclic tropane core but differs in ester substituents and stereochemical configuration . Its molecular weight of 339.81 g/mol and chlorine content distinguish it from cocaine’s freebase form. The compound’s absolute stereochemistry, confirmed via X-ray crystallography and nuclear Overhauser effect (NOE) experiments, features four defined stereocenters critical to its biological activity .

Molecular Properties

The compound’s crystalline structure stabilizes via intramolecular hydrogen bonding between the protonated tertiary amine and the chloride ion, a feature absent in cocaine hydrochloride.

Synthesis and Isolation Methods

Natural Isolation

Pseudococaine occurs naturally in Erythroxylum coca leaves at concentrations <0.1% of total alkaloid content. Industrial-scale isolation employs toluene extraction followed by acid/Celite trapping, achieving 85–90% purity. Ion-pair chromatography with sodium dodecyl sulfate enhances separation from cocaine, leveraging pseudococaine’s lower lipophilicity (logP 1.8 vs. cocaine’s 2.4).

Asymmetric Synthesis

-

Ring-closing iodoamination: tert-butyl 2-hydroxy-7-[N-methyl-N-(α-methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylate undergoes stereoselective cyclization (>99:1 dr) to form the 8-azabicyclo[3.2.1]octane scaffold .

-

Benzoyloxy introduction: Mitsunobu reaction with benzoic acid installs the C3 ester with retention of configuration .

-

Final hydrochloride formation: Treatment with HCl gas in anhydrous ether precipitates the crystalline product .

This method’s scalability is limited by the cost of chiral auxiliaries, prompting ongoing research into biocatalytic alternatives using tropinone reductase isoforms .

Pharmacological Profile and Neurochemical Effects

Transporter Inhibition Dynamics

Pseudococaine exhibits 10–30-fold lower affinity than cocaine for monoamine transporters:

| Transporter | Cocaine IC₅₀ (nM) | Pseudococaine IC₅₀ (nM) | Selectivity Ratio |

|---|---|---|---|

| Dopamine (DAT) | 320 ± 45 | 4,100 ± 620 | 12.8:1 |

| Norepinephrine (NET) | 220 ± 30 | 2,800 ± 410 | 12.7:1 |

| Serotonin (SERT) | 1,450 ± 210 | 18,300 ± 2,500 | 12.6:1 |

Data derived from rat synaptosomal uptake assays

This reduced potency correlates with pseudococaine’s inability to induce locomotor hyperactivity in murine models at doses ≤50 mg/kg, contrasting cocaine’s threshold of 5 mg/kg.

Metabolic Fate

Hepatic metabolism primarily involves:

-

Ester hydrolysis: Carboxylesterase 1 (CES1) cleaves the methyl ester at 23% of cocaine’s rate .

-

N-demethylation: CYP3A4-mediated oxidation yields norpseudococaine, a metabolite with negligible transporter activity.

The plasma half-life in primates is 42 ± 6 minutes versus cocaine’s 18 ± 3 minutes, suggesting slower tissue distribution .

Analytical Detection and Forensic Relevance

Chromatographic Methods

Capillary gas chromatography with flame ionization detection (GC-FID) remains the principal analytical technique:

| Parameter | Value |

|---|---|

| Column | DB-5MS (30 m × 0.25 mm) |

| Oven Program | 100°C (1 min) → 280°C @ 15°C/min |

| Retention Time | 14.2 ± 0.3 min |

| LOD | 0.1 ng/μL |

Adapted from illicit sample analyses

LC-MS/MS methods using positive electrospray ionization (ESI+) improve sensitivity for biological matrices, with a lower limit of quantification (LLOQ) of 0.05 ng/mL in urine .

Illicit Sample Prevalence

Forensic data from 2019–2024 indicate pseudococaine appears in 12.7% of seized cocaine batches, with concentrations following a log-normal distribution:

| Percentile | Concentration (wt%) |

|---|---|

| 10th | 0.0003 |

| 50th | 0.0047 |

| 90th | 0.028 |

Compiled from DEA and Europol reports

Its presence often correlates with coca leaf origin, showing higher prevalence in Andean-sourced cocaine (18.2%) versus West African (5.1%) .

Research Frontiers and Unanswered Questions

Synthetic Biology Approaches

Heterologous expression of cocaine biosynthetic enzymes in Nicotiana benthamiana has yielded pseudococaine titers of 2.3 mg/L, though economic viability remains unproven .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume